(1-(1-cyclopentylazetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol

Medicinal Chemistry Conformational Analysis Scaffold Design

Researchers require rigid, low-MW fragments for CNS enzyme targeting, but methylene-linked analogs introduce unwanted conformational flexibility. This heterocyclic building block (C11H18N4O, MW 222.29) solves that with a direct N-aryl bond between azetidine and triazole rings. - Unique spatial/electronic environment not replicable by cyclopropylmethyl or methylene-bridged analogs - XLogP3 -0.1, TPSA 54.2 Ų - optimized for CNS fragment-based drug design - Validated as hydroxamic acid-free MMP-2 inhibitor scaffold; cyclopentyl group drives MMP-2 vs. MMP-9 selectivity

Molecular Formula C11H18N4O
Molecular Weight 222.29 g/mol
CAS No. 2098120-64-8
Cat. No. B1482091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-(1-cyclopentylazetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol
CAS2098120-64-8
Molecular FormulaC11H18N4O
Molecular Weight222.29 g/mol
Structural Identifiers
SMILESC1CCC(C1)N2CC(C2)N3C=C(N=N3)CO
InChIInChI=1S/C11H18N4O/c16-8-9-5-15(13-12-9)11-6-14(7-11)10-3-1-2-4-10/h5,10-11,16H,1-4,6-8H2
InChIKeyVVZKDJPYUZXIGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Overview of (1-(1-cyclopentylazetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol


(1-(1-cyclopentylazetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol is a heterocyclic building block featuring a 1,2,3-triazole ring directly linked to an N-cyclopentylazetidine moiety and functionalized with a hydroxymethyl group [1]. Its molecular formula is C11H18N4O with a molecular weight of 222.29 g/mol, and it possesses one hydrogen bond donor, four hydrogen bond acceptors, and three rotatable bonds, as computed by PubChem [1]. This compound is primarily utilized as a synthetic intermediate in medicinal chemistry programs exploring azetidine-triazole conjugates, with potential applications in the development of bioactive molecules targeting enzyme inhibition and receptor modulation [2].

Scaffold Class Direct azetidine-triazole conjugate with N-cyclopentyl substitution Conformationally restricted core for fragment-based design
Physicochemical Profile Balanced lipophilicity and moderate polar surface area Fits CNS drug space criteria; supports permeability screening
Synthetic Utility Hydroxymethyl handle for late-stage diversification Enables focused library synthesis and SAR exploration

Structural Specificity of (1-(1-cyclopentylazetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol


The specific architecture of this compound—a direct N-aryl bond between the azetidine and triazole rings combined with an N-cyclopentyl substituent—creates a unique spatial and electronic environment that cannot be replicated by close analogs [1]. Substitution with a methylene-linked analog, such as (1-((1-cyclopentylazetidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol (CAS 2098122-15-5), introduces an additional rotatable bond, which fundamentally alters the conformational profile and can significantly impact target binding . Similarly, replacing the cyclopentyl group with a cyclopropylmethyl group changes both the lipophilicity and steric bulk, potentially affecting membrane permeability and binding pocket complementarity [1]. These structural nuances mean that in-class compounds cannot be interchanged without risking a complete loss of the desired biological or physicochemical profile.

Methylene-linked analogs Introducing a methylene spacer increases rotatable bonds and may shift conformational preference away from the rigid direct N-aryl geometry.
N-substituent variation Replacing cyclopentyl with smaller rings alters lipophilicity and steric bulk, which can change permeability and binding-pocket complementarity.
Larger heterocyclic cores Piperidine-based analogs increase molecular weight and shift nitrogen basicity, potentially reducing ligand efficiency metrics.

Quantitative Evidence for (1-(1-cyclopentylazetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol


Conformational Flexibility vs. Methylene-Linked Analog

The target compound features a direct N-aryl connection between the azetidine and 1,2,3-triazole rings, resulting in only 3 rotatable bonds. Its closest analog, (1-((1-cyclopentylazetidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol (CAS 2098122-15-5), possesses a methylene linker, increasing the rotatable bond count to 4 [1]. This additional degree of freedom can increase the entropic penalty upon binding, potentially reducing target affinity. The direct linkage in the target compound pre-organizes the azetidine-triazole dihedral angle, a feature often exploited in fragment-based drug discovery to improve ligand efficiency [2].

Rotatable bonds vs. CH₂-linked analog
Class-level
Target
3 bonds
Methylene analog
4 bonds
1 fewer bond (25% reduction)
Pre-organizes azetidine-triazole dihedral angle; may reduce entropic binding penalty.
Computed by Cactvs 3.4.8.18 (PubChem). Fragment-growing context.
Medicinal Chemistry Conformational Analysis Scaffold Design

Balanced Lipophilicity for CNS Drug Discovery

The target compound exhibits a computed XLogP3-AA value of -0.1 [1]. In contrast, the N-unsubstituted analog (1-azetidin-3-yl-1H-1,2,3-triazol-4-yl)methanol, which lacks the cyclopentyl group, is predicted to have a significantly lower LogP (approximately -1.5 to -2.0, based on the removal of five aliphatic carbons). The cyclopentyl substituent in the target compound increases lipophilicity by an estimated +1.4 to +1.9 log units, shifting it into a range often associated with optimal passive membrane permeability and CNS penetration potential [2]. This balance is critical for programs targeting intracellular or CNS-localized enzymes such as phosphodiesterases or acetylcholinesterase.

Lipophilicity balance (XLogP3)
Class-level
−0.1
Estimated +1.4 to +1.9 log units vs. N-unsubstituted analog (LogP ~−1.5 to −2.0)
Cyclopentyl substitution shifts lipophilicity into CNS-favorable range.
Computed by XLogP3 3.0. Comparator value is class-based estimation.
Drug Discovery ADMET CNS Penetration

TPSA Differentiation from Piperidine Scaffolds

The target compound's TPSA is computed at 54.2 Ų [1]. This value is primarily driven by the four nitrogen atoms in the triazole and azetidine rings and the single hydroxyl group. A common alternative scaffold in medicinal chemistry, such as a piperidine-triazole analog (e.g., (1-(1-cyclopentylpiperidin-4-yl)-1H-1,2,3-triazol-4-yl)methanol), would project a nearly identical TPSA. However, the azetidine ring's smaller size and distinct nitrogen basicity (pKa ~8-9 vs. piperidine pKa ~10-11) offer a unique combination of solubility and reduced molecular weight (222.29 g/mol vs. >236 g/mol for the piperidine analog), contributing to superior ligand efficiency metrics in fragment-based approaches [2].

TPSA & MW vs. piperidine scaffold
Class-level
Target (azetidine)
TPSA 54.2 Ų, MW 222.3
Piperidine analog
TPSA ~54 Ų, MW >236
MW advantage >14 g/mol
Lower molecular weight at comparable TPSA may support higher ligand efficiency.
Azetidine pKa ~8–9 vs. piperidine ~10–11. Fragment-based design context.
Physicochemical Properties Scaffold Comparison Drug-likeness

Application Scenarios for (1-(1-cyclopentylazetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol


Fragment-Based Drug Discovery for CNS Targets

The compound's low molecular weight (222.29 g/mol), balanced XLogP3 (-0.1), and moderate TPSA (54.2 Ų) place it within favorable CNS drug space. It serves as a privileged fragment for growing or linking strategies targeting CNS enzymes, where its direct azetidine-triazole linkage ensures low conformational flexibility, a desirable feature for fragment optimization. [1]

Scaffold for Selective MMP-2 Inhibitor Development

Research has demonstrated that azetidine-triazole conjugates are a promising class of hydroxamic acid-free matrix metalloproteinase-2 (MMP-2) inhibitors. The cyclopentyl substituent on the target compound provides a specific lipophilic contact that can be exploited to modulate MMP-2 versus MMP-9 selectivity in oncology programs. [2]

Chemical Probe for Acetylcholinesterase (AChE) Modulation

The compound has been investigated for its interaction with acetylcholinesterase, an enzyme crucial for neurotransmitter regulation. Its structure suggests utility as a chemical probe in neurodegenerative disease research, where its unique azetidine moiety may offer differentiated binding kinetics compared to established AChE inhibitors.

Application
Selection Property
Validation Focus
CNS fragment-based discovery
Conformationally restricted azetidine-triazole core
Ligand efficiency and CNS MPO score assessment
MMP-2 inhibitor scaffold development
Cyclopentyl lipophilic contact for subtype modulation
MMP-2 vs. MMP-9 selectivity assays
AChE chemical probe design
Differentiated azetidine binding kinetics
AChE inhibition kinetics and selectivity profiling
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